

An In-depth Technical Guide to the Electronic Properties of 3-DIETHYLAMINOPHENOL

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Compound of Interest

Compound Name: 3-DIETHYLAMINOPHENOL

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This guide provides a comprehensive overview of the electronic properties of **3-diethylaminophenol**, a key intermediate in the synthesis of various dyes and pharmaceuticals. Aimed at researchers, scientists, and drug development professionals, this document details the compound's synthesis, spectroscopic and electrochemical characteristics, and its applications, particularly as a precursor to fluorescent probes used in biological research. While direct quantitative electronic data for **3-diethylaminophenol** is limited in publicly available literature, this guide provides estimations based on closely related analogs and detailed experimental protocols for its characterization.

Physicochemical Properties

3-Diethylaminophenol is a substituted aromatic compound with both a hydroxyl and a diethylamino group attached to the benzene ring in a meta-position. These functional groups dictate its chemical reactivity and electronic properties.



Property	Value	Source
Molecular Formula	C10H15NO	INVALID-LINK
Molecular Weight	165.23 g/mol	INVALID-LINK
Melting Point	69-72 °C	INVALID-LINK
Boiling Point	170 °C at 15 mmHg	INVALID-LINK
Solubility	Insoluble in water; Soluble in alcohols, ethers, ketones, esters, carbon disulfide, and aromatic hydrocarbons.[1]	Various
Appearance	Gray-brown to rose or red flakes or granules.[2]	Various

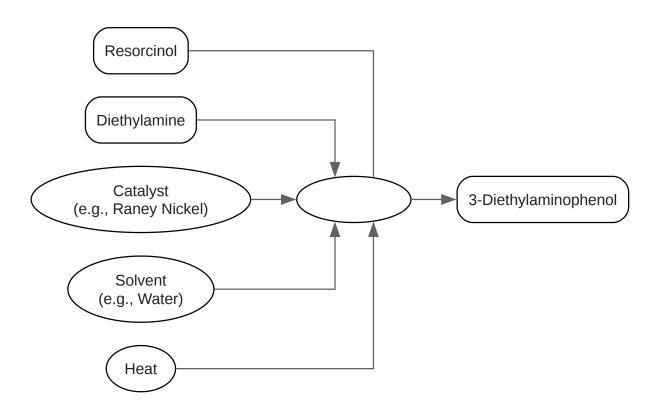
Synthesis of 3-DIETHYLAMINOPHENOL and its Derivatives

Several synthetic routes to **3-diethylaminophenol** have been reported, often starting from resorcinol or m-aminophenol.[3] It is a crucial precursor for the synthesis of xanthene dyes, such as Rhodamine B, and phenoxazine dyes like Nile Red.

General Synthesis of 3-DIETHYLAMINOPHENOL

One common method involves the reaction of resorcinol with diethylamine in the presence of a catalyst.[3]



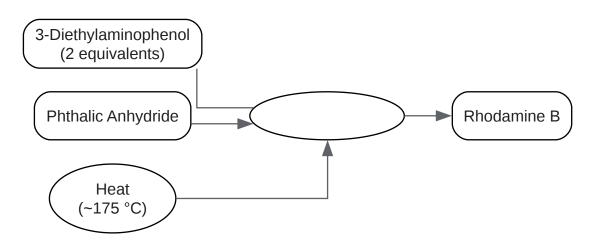


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Caption: Synthesis of 3-Diethylaminophenol.

Synthesis of Rhodamine B

Rhodamine B is synthesized by the condensation of **3-diethylaminophenol** with phthalic anhydride.[4][5]



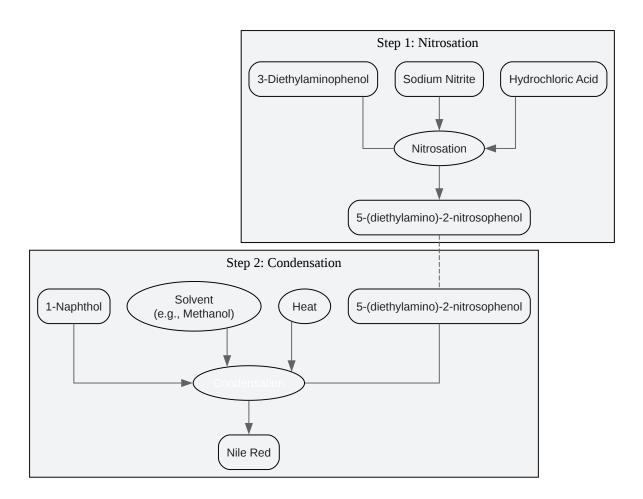
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Caption: Synthesis of Rhodamine B.

Synthesis of Nile Red

Nile Red synthesis involves a multi-step process starting with the nitrosation of **3-diethylaminophenol**, followed by condensation with **1-naphthol**.[6][7][8]



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Caption: Synthesis of Nile Red.



Electronic and Spectroscopic Properties

The electronic properties of **3-diethylaminophenol** are primarily determined by the interplay between the electron-donating diethylamino group and the hydroxyl group on the aromatic ring.

UV-Visible Spectroscopy

The UV-Vis spectrum of **3-diethylaminophenol** is expected to show absorptions characteristic of a substituted phenol. While specific experimental data for **3-diethylaminophenol** is not readily available, data from the closely related 2-aminophenol can provide an estimate.[9][10]

Parameter	Estimated Value	Source/Analogy
λmax (in Methanol)	~254 nm	Based on 2-aminophenol[9]
Molar Absorptivity (ε)	~2500 M ⁻¹ cm ⁻¹	Based on 2-aminophenol[9]

NMR Spectroscopy

The ¹H and ¹³C NMR spectra are crucial for confirming the structure of **3-diethylaminophenol**.

¹H NMR: The spectrum would show signals for the ethyl protons (a quartet and a triplet), aromatic protons, and the hydroxyl proton. The chemical shift of the OH proton is highly dependent on the solvent and concentration.[11][12][13]

¹³C NMR: The spectrum would display distinct signals for the aromatic carbons and the carbons of the diethylamino group.

Infrared Spectroscopy

The IR spectrum of **3-diethylaminophenol** would exhibit characteristic absorption bands for the O-H, N-H (if any secondary amine is present as an impurity), C-N, and aromatic C-H and C=C bonds.

Electrochemical Properties and Frontier Molecular Orbitals



Cyclic voltammetry can be used to probe the oxidation and reduction potentials of **3-diethylaminophenol**, providing insights into its HOMO and LUMO energy levels.

Cyclic Voltammetry

The electrochemical oxidation of aminophenols is a complex process, often involving the formation of quinone-imine species.[1][14] The oxidation potential is influenced by the position of the amino and hydroxyl groups. For 3-aminophenol, the oxidation is generally less facile compared to its ortho and para isomers.[3]

Parameter	Expected Behavior/Estimated Value	Source/Analogy
Oxidation Potential	Anodic peak corresponding to the oxidation of the aminophenol moiety.	Based on studies of aminophenols[1][14][15]
Reduction Potential	Cathodic peaks may appear corresponding to the reduction of oxidized species.	Based on studies of aminophenols[1][14][15]

Computational Data and Frontier Orbitals

Density Functional Theory (DFT) calculations are a powerful tool for predicting the electronic structure of molecules. While specific DFT studies on **3-diethylaminophenol** are not widely published, studies on related aminophenols provide valuable estimates for the HOMO and LUMO energies.[16]

Parameter	Estimated Value (for 3-aminophenol)	Source/Analogy
HOMO Energy	-5.25 eV	DFT study on aminophenol isomers[16]
LUMO Energy	-0.30 eV	DFT study on aminophenol isomers[16]
HOMO-LUMO Gap	4.95 eV	DFT study on aminophenol isomers[16]



Role in Drug Development and Research

3-Diethylaminophenol is not typically used as a therapeutic agent itself but serves as a vital building block for molecules with significant applications in drug development and biomedical research.

Precursor to Fluorescent Probes

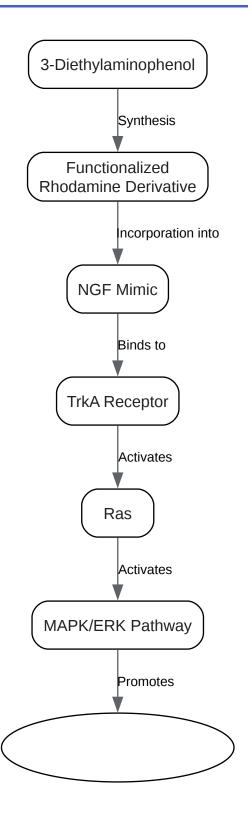
The most prominent role of **3-diethylaminophenol** is as a precursor to fluorescent dyes like Rhodamine B and Nile Red. These dyes are extensively used as probes in various biological assays.

- Rhodamine B: Used in fluorescence microscopy, flow cytometry, and ELISA. It can be conjugated to biomolecules to study cellular processes and has been shown to inhibit mitochondrial function.[3]
- Nile Red: A lipophilic stain used to visualize intracellular lipid droplets. Its fluorescence is highly sensitive to the polarity of its environment, making it a useful probe for studying cell membranes and lipid metabolism.[9][10][14][17]

Signaling Pathway Analysis

Derivatives of **3-diethylaminophenol** are instrumental in studying cellular signaling pathways. For instance, functionalized rhodamine dyes have been used to investigate the Ras-MAPK/ERK signaling pathway, which is crucial for neuronal survival and differentiation.





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Caption: Role in Signaling Pathway Analysis.

Experimental Protocols



Synthesis of 5-(diethylamino)-2-nitrosophenol (Intermediate for Nile Red)[6][8]

- Dissolve **3-diethylaminophenol** in concentrated hydrochloric acid.
- Cool the solution to 0 °C in an ice bath.
- Slowly add an aqueous solution of sodium nitrite, maintaining the temperature below 5 °C.
- Stir the reaction mixture for several hours at 0-5 °C.
- Filter the resulting precipitate and wash with cold water.
- The crude product can be recrystallized from a mixture of ethanol and diethyl ether.

UV-Visible Spectroscopy[19]

- Prepare a stock solution of 3-diethylaminophenol of known concentration in a suitable solvent (e.g., methanol or ethanol).
- Prepare a series of dilutions from the stock solution to create standards of varying concentrations.
- Use a UV-Vis spectrophotometer to measure the absorbance of each standard solution over a relevant wavelength range (e.g., 200-400 nm).
- Identify the wavelength of maximum absorbance (λmax).
- Construct a calibration curve by plotting absorbance at λmax versus concentration.
- The molar absorptivity (ε) can be calculated from the slope of the calibration curve according to the Beer-Lambert law.

¹H NMR Spectroscopy[11][12][13][20]

- Dissolve a small amount of 3-diethylaminophenol in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
- Transfer the solution to an NMR tube.



- Acquire the ¹H NMR spectrum using a standard pulse program.
- To confirm the hydroxyl proton signal, a "D₂O shake" can be performed: add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The OH peak will disappear or significantly diminish due to proton-deuterium exchange.

Cyclic Voltammetry[1][14][21]

- Prepare an electrolyte solution (e.g., 0.1 M tetrabutylammonium perchlorate in acetonitrile).
- Dissolve a known concentration of **3-diethylaminophenol** in the electrolyte solution.
- Use a three-electrode setup: a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
- Deoxygenate the solution by bubbling with an inert gas (e.g., nitrogen or argon) for several minutes.
- Record the cyclic voltammogram by scanning the potential over a suitable range to observe the oxidation and reduction events.
- The oxidation and reduction peak potentials can be determined from the resulting voltammogram.

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